6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
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Overview
Description
6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that features a unique combination of thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioamide derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces thiazolidine derivatives .
Scientific Research Applications
6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Biological Studies: It exhibits cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Material Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves the inhibition of CDK2 (cyclin-dependent kinase 2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar mechanism of action.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar cytotoxic activities and is used in cancer research.
Uniqueness
6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity and selectivity towards CDK2, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6-[(2-methylphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-6-2-3-7-12(11)10-22-17(23)16-15(20-18(22)24)14(21-25-16)13-8-4-5-9-19-13/h2-9H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYDUPHGUGYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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